molecular formula C8H7F3O3 B2930413 Ethyl 2-(trifluoromethyl)furan-3-carboxylate CAS No. 23584-63-6

Ethyl 2-(trifluoromethyl)furan-3-carboxylate

Cat. No.: B2930413
CAS No.: 23584-63-6
M. Wt: 208.136
InChI Key: VETYPAIUONGOHC-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)furan-3-carboxylate is a fluorinated furan derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and an ethyl ester (-COOEt) moiety at the 3-position of the furan ring. This compound is part of a broader class of fluorinated esters known for their enhanced chemical stability, lipophilicity, and reactivity, making them valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Notably, this compound (CAS: Not explicitly listed in evidence) has been discontinued by suppliers like CymitQuimica, though its structural analogs remain commercially available for research and industrial applications . The trifluoromethyl group imparts electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions and cross-coupling reactions, while the ethyl ester enhances solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)furan-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)furan-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The process can be summarized as follows:

    Starting Materials: 2-(trifluoromethyl)furan-3-carboxylic acid and ethanol.

    Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: Reflux for several hours until the reaction is complete.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)furan-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (CAS: 26431-52-7)

  • Molecular Formula : C₉H₉F₃O₃
  • Molecular Weight : 222.16 g/mol
  • Key Features: A methyl group at the 2-position and trifluoromethyl at the 4-position.
  • Applications : Used in organic synthesis for constructing complex heterocycles. Liquid at room temperature, with storage at ambient conditions .

Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (CAS: 17515-73-0)

  • Molecular Formula : C₉H₉F₃O₃
  • Molecular Weight : 222.16 g/mol
  • Applications : Explored in medicinal chemistry for its metabolic stability .

Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate (CAS: 175276-71-8)

  • Molecular Formula: C₁₅H₁₃NO₅
  • Molecular Weight : 295.27 g/mol
  • Key Features : Incorporation of a nitro-phenyl group introduces strong electron-withdrawing effects, increasing acidity of the furan ring and facilitating photochemical reactions.
  • Applications : Used in dye synthesis and as a precursor for nitro-reduction pathways .

Physicochemical and Reactivity Comparison

Compound Name Molecular Weight (g/mol) CAS Number Physical State Key Reactivity Attributes
Ethyl 2-(trifluoromethyl)furan-3-carboxylate ~222* N/A Discontinued High electrophilicity at C-5 due to -CF₃
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate 222.16 26431-52-7 Liquid Enhanced solubility in polar aprotic solvents
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate 222.16 17515-73-0 Not reported Improved metabolic stability in vivo
Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate 269.23 917909-56-9 Solid Nucleophilic amino group enables peptide coupling

*Estimated based on analogs.

Biological Activity

Ethyl 2-(trifluoromethyl)furan-3-carboxylate is an organic compound notable for its structural features, including a trifluoromethyl group attached to a furan ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme interactions, metabolic pathways, and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C9H7F3O2
  • Molecular Weight : Approximately 220.15 g/mol
  • Structural Features : The presence of a trifluoromethyl group enhances lipophilicity, which can influence biological membrane permeability.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group can modulate enzyme activity and influence biochemical pathways. This compound may act as an inhibitor or modulator of specific enzymes or receptors, making it relevant for drug development.

Enzyme Interactions

This compound has been shown to participate in enzyme interactions, which can lead to alterations in metabolic pathways. Research indicates that the compound may affect the activity of enzymes involved in various biochemical processes, although specific details on target enzymes remain limited.

Anticancer Activity

While direct studies on the anticancer properties of this compound are scarce, related compounds in the furan family have demonstrated significant antitumor activity. For instance, derivatives similar in structure have been evaluated against various cancer cell lines, showing promising growth inhibition results (IC50 values often ranging from nanomolar concentrations) . Further research is necessary to elucidate the specific anticancer potential of this compound.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameKey FeaturesBiological Activity
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylateMethyl group at C-2Enhanced enzyme interaction potential
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylateBromine substitutionNotable for its reactivity and potential as a pharmaceutical intermediate
Mthis compoundMethyl ester instead of ethylAltered solubility and reactivity profiles

The unique substitution patterns in these compounds contribute to their distinct chemical and biological properties.

Case Studies and Research Findings

  • Synthesis and Biological Studies :
    • A review highlighted the synthesis pathways for furan derivatives and their biological evaluations, emphasizing the role of structural modifications in enhancing biological activity .
  • Anticancer Research :
    • While not directly studied, related furan derivatives have shown promising results against cancer cell lines, suggesting potential for this compound .
  • Enzyme Modulation :
    • Preliminary findings indicate that compounds with similar structures may modulate enzyme activities involved in metabolic pathways, warranting further investigation into this compound's specific interactions .

Q & A

Q. Basic: What synthetic strategies are commonly employed to synthesize Ethyl 2-(trifluoromethyl)furan-3-carboxylate?

Answer:
Key synthetic routes include:

  • Suzuki-Miyaura Coupling : Introduction of the trifluoromethyl group via cross-coupling reactions with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-yl boronic acid), followed by esterification .
  • Cyclization of Precursors : Formation of the furan ring via acid-catalyzed cyclization of keto-esters or β-keto acids bearing trifluoromethyl substituents.
  • Esterification of Carboxylic Acids : Reaction of 2-(trifluoromethyl)furan-3-carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄ or TFA catalysis) .

Critical Parameters : Solvent polarity (DMF or THF), temperature control (60–80°C), and catalyst selection (Pd for coupling reactions) significantly impact yield .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • LC-MS : Confirms molecular weight (e.g., m/z 366 [M+H]⁺ observed in structurally similar esters) and detects impurities .
  • HPLC : Assesses purity under standardized conditions (e.g., retention time 1.26 minutes using SMD-TFA05 mobile phase) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural features, such as ester carbonyl (δ ~165 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) .
  • X-ray Crystallography : Resolves molecular geometry using SHELX-90 for phase determination .

Q. Advanced: How can researchers mitigate steric hindrance during trifluoromethyl group installation?

Answer:

  • Ligand Design : Use bulky ligands (e.g., XPhos) in coupling reactions to stabilize transition states and reduce steric clashes.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing time and improving regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl intermediates .

Case Study : In a patent synthesis, elevated temperatures (80°C) and excess boronic acid improved yields of trifluoromethylated pyrimidines .

Q. Advanced: How to resolve contradictory crystallographic data for derivatives of this compound?

Answer:

  • Phase Annealing (SHELX-90) : Utilizes simulated annealing algorithms to refine phases, particularly for large or twinned crystals .
  • Multi-Solution Approaches : Combines direct methods with negative quartet relations to enhance structure solution accuracy.
  • High-Resolution Data : Collect data at synchrotron sources (≤1.0 Å resolution) to reduce ambiguities in electron density maps .

Q. Basic: What physicochemical properties influence its reactivity?

Answer:

  • Electron-Withdrawing Trifluoromethyl Group : Increases electrophilicity at the furan ring, facilitating nucleophilic substitution or Diels-Alder reactions.
  • Ester Moiety : Hydrolyzes under basic conditions (e.g., NaOH/EtOH) to the carboxylic acid for further derivatization .
  • Lipophilicity : LogP ~2.5 (predicted) enhances membrane permeability in bioactive analogs .

Q. Advanced: How to identify and suppress by-products during synthesis?

Answer:

  • Real-Time Monitoring : Use LC-MS to detect intermediates/by-products (e.g., m/z 921 [M+H]⁺ observed in side reactions) .
  • Chromatographic Purification : Silica gel chromatography (hexane:EtOAc gradients) effectively isolates the target compound .
  • Stoichiometric Adjustments : Limit excess reagents (e.g., <1.2 eq. of boronic acid) to minimize homo-coupling by-products .

Q. Basic: What are its applications in medicinal chemistry?

Answer:

  • Bioactive Scaffold : Serves as a precursor for anticancer agents (e.g., kinase inhibitors) and antiviral compounds. Trifluoromethyl groups enhance metabolic stability .
  • Protease Inhibitors : Derivatives exhibit activity against SARS-CoV-2 Mpro and HIV-1 protease due to strong halogen bonding .

Q. Advanced: How to optimize enantioselective synthesis of its chiral derivatives?

Answer:

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of α,β-unsaturated esters.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-2-13-7(12)5-3-4-14-6(5)8(9,10)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETYPAIUONGOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

43.g of the product of Stage A were refluxed for 2 and a half hours in 250 ml of toluene and 3.1 g of toluenesulfonic acid and the reaction mixture was allowed to cool and was chromatographed on silica (eluent: 9/1 hexane/ethyl acetate) to obtain after evaporation of the solvent at 40° C. under 80 mm of Hg, 20 g of the expected product.
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